molecular formula C35H46OSn B12589360 4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one CAS No. 648424-96-8

4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one

Cat. No.: B12589360
CAS No.: 648424-96-8
M. Wt: 601.4 g/mol
InChI Key: SZCGNJILCPCVFJ-UHFFFAOYSA-N
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Description

4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one is a chemical compound with the molecular formula C34H44OSn It is a derivative of 3-buten-2-one, where the hydrogen atoms at the 4-position are replaced by a tris(2-methyl-2-phenylpropyl)stannyl group

Preparation Methods

The synthesis of 4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one typically involves the reaction of 3-buten-2-one with tris(2-methyl-2-phenylpropyl)stannane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .

Chemical Reactions Analysis

4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding stannyl ketone.

    Reduction: Reduction reactions can convert the compound into the corresponding stannyl alcohol.

    Substitution: The stannyl group can be substituted with other functional groups using reagents such as halogens or organolithium compounds.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The stannyl group can form strong bonds with various substrates, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis. Additionally, its potential biological activity is attributed to its ability to interact with cellular components and disrupt normal cellular processes .

Comparison with Similar Compounds

4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one can be compared with other similar compounds, such as:

    4-[Tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one: This compound has a similar structure but differs in the length of the carbon chain.

    4-[Tris(2-methyl-2-phenylpropyl)stannyl]hex-3-en-2-one: This compound has a longer carbon chain compared to this compound.

The uniqueness of this compound lies in its specific stannyl group and the position of the double bond, which confer distinct chemical properties and reactivity .

Properties

CAS No.

648424-96-8

Molecular Formula

C35H46OSn

Molecular Weight

601.4 g/mol

IUPAC Name

4-tris(2-methyl-2-phenylpropyl)stannylpent-3-en-2-one

InChI

InChI=1S/3C10H13.C5H7O.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-3-4-5(2)6;/h3*4-8H,1H2,2-3H3;4H,1-2H3;

InChI Key

SZCGNJILCPCVFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3

Origin of Product

United States

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